molecular formula C8H6F5N B3031649 4-(Pentafluoroethyl)aniline CAS No. 60979-04-6

4-(Pentafluoroethyl)aniline

Cat. No. B3031649
CAS RN: 60979-04-6
M. Wt: 211.13 g/mol
InChI Key: DHBQQUHYERQIMY-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)aniline is an organic compound with the molecular formula C8H6F5N . It has a molecular weight of 211.132 Da and is used in scientific research with diverse applications, ranging from organic synthesis to the development of new materials and pharmaceuticals.


Synthesis Analysis

The synthesis of aniline-based compounds like 4-(Pentafluoroethyl)aniline has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This process uses a Brönsted acidic ionic liquid as a powerful catalyst .


Molecular Structure Analysis

The molecular structure of 4-(Pentafluoroethyl)aniline consists of a benzene ring with a nitrogen atom and a pentafluoroethyl group attached . Theoretical investigations of the spectroscopic and nonlinear optical properties of aniline and its halogenated derivatives have been conducted .


Physical And Chemical Properties Analysis

4-(Pentafluoroethyl)aniline is a powder with a molecular weight of 247.59 . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

4-(Pentafluoroethyl)aniline is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety measures include wearing protective clothing and avoiding release to the environment .

properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBQQUHYERQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548366
Record name 4-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluoroethyl)aniline

CAS RN

60979-04-6
Record name 4-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(1,1,2,2,2-Pentafluoroethyl)phenylamine was prepared from 1-Nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene similar to the procedure in preparation of 4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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